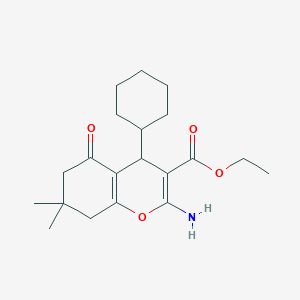

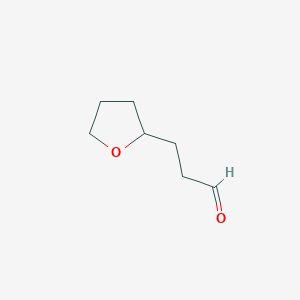

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Polyhydroquinolines

This compound can be used in the synthesis of polyhydroquinolines via the Hantzsch reaction . The process is rapid, efficient, and eco-friendly, using ethanol: water (1:1) without a catalyst at room temperature and 90 °C .

Biological Activities of Polyhydroquinolines

Polyhydroquinolines, which can be synthesized using this compound, possess several intriguing biological activities such as antimalarial, antimicrobial, spasmolytic, antihyperglycemic, bone anabolic, anti-Alzheimer, antioxidant, antiasthmatics, and anti-inflammatory activity .

Alzheimer’s Disease Treatment

Polyhydroquinoline-I, an intermediate in the synthesis of tacrine-dihydropyridine hybrid, is reported to possess potential therapeutic application in Alzheimer’s disease through acetylcholinesterase inhibition .

Anticancer and Cardiomyogenic Activities

Polyhydroquinoline-II, another compound that can be synthesized using this compound, has various activities such as calcium channel antagonist, anticancer, cardiomyogenic, antigenotoxic, and antiproliferative .

Synthesis of 2-Amino-tetrahydro-4H-chromenes

This compound can also be used in the synthesis of 2-amino-tetrahydro-4H-chromenes . These compounds have promising pharmacological and biological properties .

Antimicrobial Activities

2-Amino-tetrahydro-4H-chromenes, which can be synthesized using this compound, have shown antimicrobial activities, even against highly resistant S. aureus .

Neurodegenerative Disease Treatment

2-Amino-tetrahydro-4H-chromenes are used as building blocks to synthesize molecules used in neurodegenerative disease .

Green Chemistry Applications

This compound can be used in the synthesis of pyridine and chromene derivatives through a multi-component pathway without solvents . This procedure is free of using toxic solvents and could be categorized as a green method .

Mécanisme D'action

Target of Action

Ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a type of coumarin derivative . Coumarins are known to have a wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

Many coumarin derivatives exert their effects by interacting with enzymes or receptors in the body .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate might affect. Coumarin derivatives are often involved in pathways related to inflammation and oxidative stress .

Result of Action

Some coumarin derivatives have been shown to have neuroprotective effects .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h12,15H,4-11,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWKWLNIFGTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3CCCCC3)C(=O)CC(C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2718076.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dichlorophenyl)ethanone](/img/structure/B2718080.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)